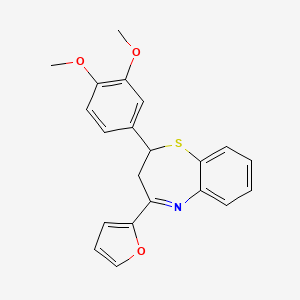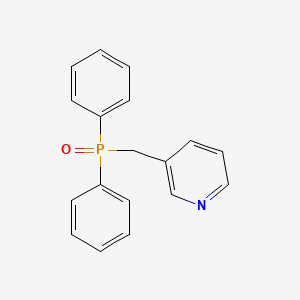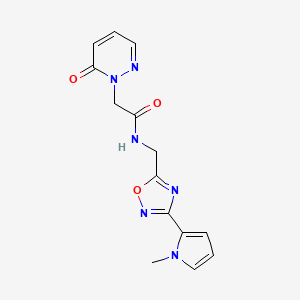![molecular formula C8H4ClKN2S3 B2498033 硫酸钾[4-(4-氯苯基)-5-硫代-4,5-二氢-1,3,4-噻二唑-2-基]硫酸根 CAS No. 1049756-11-7](/img/structure/B2498033.png)
硫酸钾[4-(4-氯苯基)-5-硫代-4,5-二氢-1,3,4-噻二唑-2-基]硫酸根
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis process of thiadiazole derivatives, including the compound , typically involves multiple steps starting from basic aromatic acids such as 4-chlorobenzoic acid. These processes include esterification, hydrazination, salt formation, and cyclization to afford the thiadiazole core structure. Such synthetic routes are instrumental in producing a variety of derivatives with potential bioactivity, demonstrating the compound's foundation in medicinal chemistry and pharmacological research (Chen et al., 2010).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been elucidated through various spectroscopic techniques, including NMR, IR, and elemental analysis, confirming the unique structural attributes of these compounds. These analyses provide deep insights into the compound's chemical nature, facilitating further modifications and optimizations for specific biological activities (Kerru et al., 2019).
Chemical Reactions and Properties
Thiadiazole derivatives undergo a range of chemical reactions, reflecting their reactivity and functional group transformations. These reactions include nucleophilic substitution, cyclization, and sulfonation, which are critical for the synthesis of diverse pharmacologically active molecules. The versatility in chemical reactivity underscores the potential of these compounds in drug design and synthesis (Siddiqui et al., 2014).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and delivery. These properties are determined through comprehensive physicochemical analyses, aiding in the optimization of these compounds for better pharmacokinetic profiles (Zhang et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, define the therapeutic potential of thiadiazole derivatives. Studies focusing on the interaction mechanisms, binding affinities, and inhibition profiles against specific enzymes or receptors are integral for understanding and improving the bioactivity of these compounds (Alanazi et al., 2014).
科学研究应用
合成和应用
- 合成过程和抗病毒活性: Chen et al. (2010) 的研究描述了5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物的合成,这些衍生物表现出抗烟草花叶病毒活性。
- 结构研究和生物活性: Karanth et al. (2019) 探索了4,5-二氢-1,3,4-噻二唑-2-硫酮衍生物,通过光谱研究确认了它们的结构,并评估了它们的抗菌和抗氧化性能。
- 脂肪族衍生物的合成: Tahtaci and Aydin (2019) 详细介绍了一种合成脂肪族1,3,4-噻二唑-2(3H)-酮衍生物的方法,这些衍生物可能具有药用应用。
化学反应和性质
- 卤环化反应: Tarasova et al. (2015) 研究了5-甲基-1,3,4-噻二唑-2-硫酮衍生物的卤环化反应,有助于了解它们的化学性质。
- 抗菌活性: Abdel-Wahab et al. (2009) 的工作展示了含有1,3,4-噻二唑的某些衍生物的抗菌潜力。
药理潜力
- 中枢神经系统活性评价: Clerici et al. (2001) 合成了2-氨基-5-硫代-1,3,4-噻二唑衍生物,并评估了它们的抗抑郁和抗焦虑性能。
- 抗结核活性: Kidwai et al. (1998) 从5-烷基-1,3,4-噻二唑-2-硫醇出发合成了三嗪,并评估了它们的抗结核活性。
分子相互作用和复合物
- 碘络合物形成: Ivolgina and Chernov'yants (2018) 研究了5-巯基-3-苯基-1,3,4-噻二唑-2-硫酮钾盐与碘的相互作用,有助于了解潜在的抗甲状腺药物开发。
安全和危害
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
potassium;4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S3.K/c9-5-1-3-6(4-2-5)11-8(13)14-7(12)10-11;/h1-4H,(H,10,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEOAPZXOOBMHD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=S)SC(=N2)[S-])Cl.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClKN2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide](/img/structure/B2497960.png)

![Benzo[d][1,3]dioxol-5-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2497963.png)
![4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2497965.png)
![Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride](/img/structure/B2497966.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2497969.png)

